

Characterization of m-PEG8-azide Conjugates: A Guide for Researchers

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Compound of Interest

Compound Name: *m*-PEG8-Azide

Cat. No.: B609295

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the analytical techniques used to characterize **m-PEG8-azide** conjugates. Detailed protocols for key analytical methods are provided to ensure accurate and reproducible results in research and development settings.

Introduction to m-PEG8-azide Characterization

Methoxy-polyethylene glycol (8)-azide (**m-PEG8-azide**) is a discrete PEGylation reagent widely used in bioconjugation and drug delivery. The monodisperse nature of this reagent simplifies analysis compared to traditional polydisperse PEGs.^[1] Thorough characterization is crucial to confirm the identity, purity, and stability of the conjugate, ensuring the success of subsequent applications like "click chemistry."^[2] The primary analytical techniques for characterizing **m-PEG8-azide** conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure and purity.

Analytical Techniques and Data

A multi-faceted analytical approach is recommended for the comprehensive characterization of **m-PEG8-azide** conjugates.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of **m-PEG8-azide**.^[3] It provides information on the molecular structure by analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR).

Key Data Points:

Technique	Key Indicator for m-PEG8-azide	Typical Chemical Shift (ppm)
¹ H NMR	Methylene protons adjacent to the azide group (-CH ₂ -N ₃)	3.0 - 4.5 ^[3]
Methoxy protons (-OCH ₃)	~3.38	
PEG backbone protons (-CH ₂ -CH ₂ -O-)	3.5 - 3.7	
¹³ C NMR	Carbon adjacent to the azide group (-CH ₂ -N ₃)	~50.6

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the **m-PEG8-azide** conjugate and identifying any impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the detailed structural characterization of PEGylated molecules.

Key Data Points:

Technique	Key Indicator for m-PEG8-azide	Expected Mass (m/z)
ESI-MS	Molecular Ion Peak [M+Na] ⁺	432.47
	Molecular Ion Peak [M+H] ⁺	410.47

Note: The molecular weight of **m-PEG8-azide** is 409.47 g/mol . The observed mass may vary depending on the ionization state.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **m-PEG8-azide** conjugates. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the conjugate from starting materials and byproducts.

Key Data Points:

Technique	Key Indicator for m-PEG8-azide	Typical Purity
RP-HPLC	Single, sharp peak for the pure conjugate	>95%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for confirming the presence of the azide functional group ($-N_3$). The azide group has a characteristic strong and sharp absorption band.

Key Data Points:

Technique	Key Indicator for m-PEG8-azide	Characteristic Absorption (cm^{-1})
FTIR	Asymmetric stretching vibration of the N_3 group	2100 - 2150

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the **m-PEG8-azide** conjugate in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).

- Instrument Setup:
 - Spectrometer: 400 MHz or higher.
 - Temperature: 25 °C.
- Data Acquisition:
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - Reference the spectra to the residual solvent peak.
- Data Analysis:
 - Integrate the proton signals to confirm the ratio of the different proton environments.
 - Compare the chemical shifts to expected values for the **m-PEG8-azide** structure. The chemical shifts of the methylene protons adjacent to the azide group are often found between 3.35 and 3.40 ppm, which can overlap with the ^{13}C satellite peaks of the main PEG signal.

LC-MS Protocol

- Sample Preparation: Dissolve the **m-PEG8-azide** conjugate in the mobile phase starting condition (e.g., 95% water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% to 95% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.

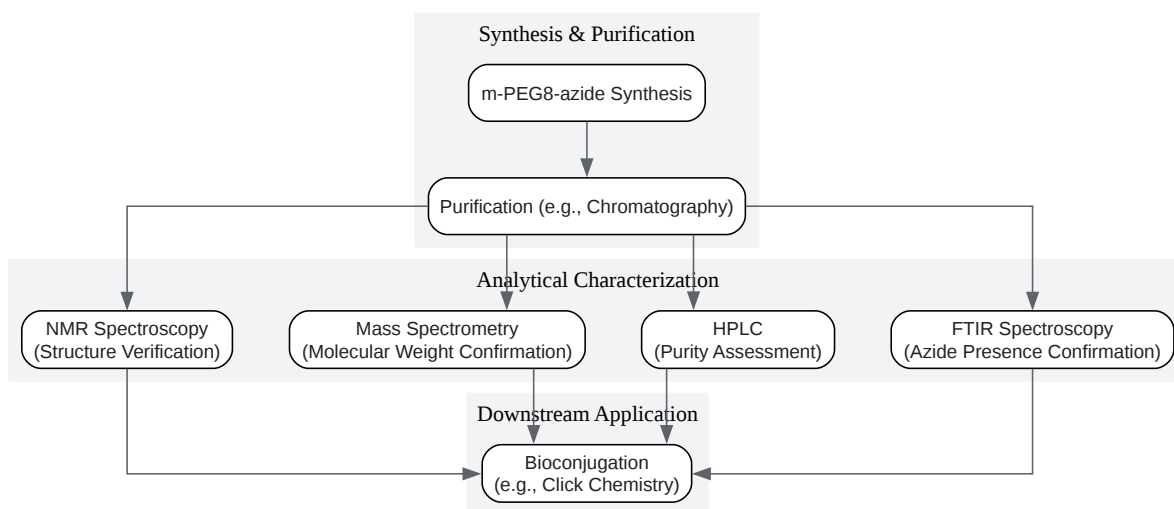
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap.
 - Mass Range: 100-2000 m/z.
- Data Analysis:
 - Extract the total ion chromatogram (TIC) to assess purity.
 - Analyze the mass spectrum of the main peak to confirm the molecular weight of the conjugate.

FTIR Spectroscopy Protocol

- Sample Preparation:
 - Solid Sample (ATR-FTIR): Place a small amount (1-2 mg) of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Liquid Sample: Place a drop of the liquid sample directly onto the ATR crystal.
- Instrument Setup:
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
- Data Analysis:

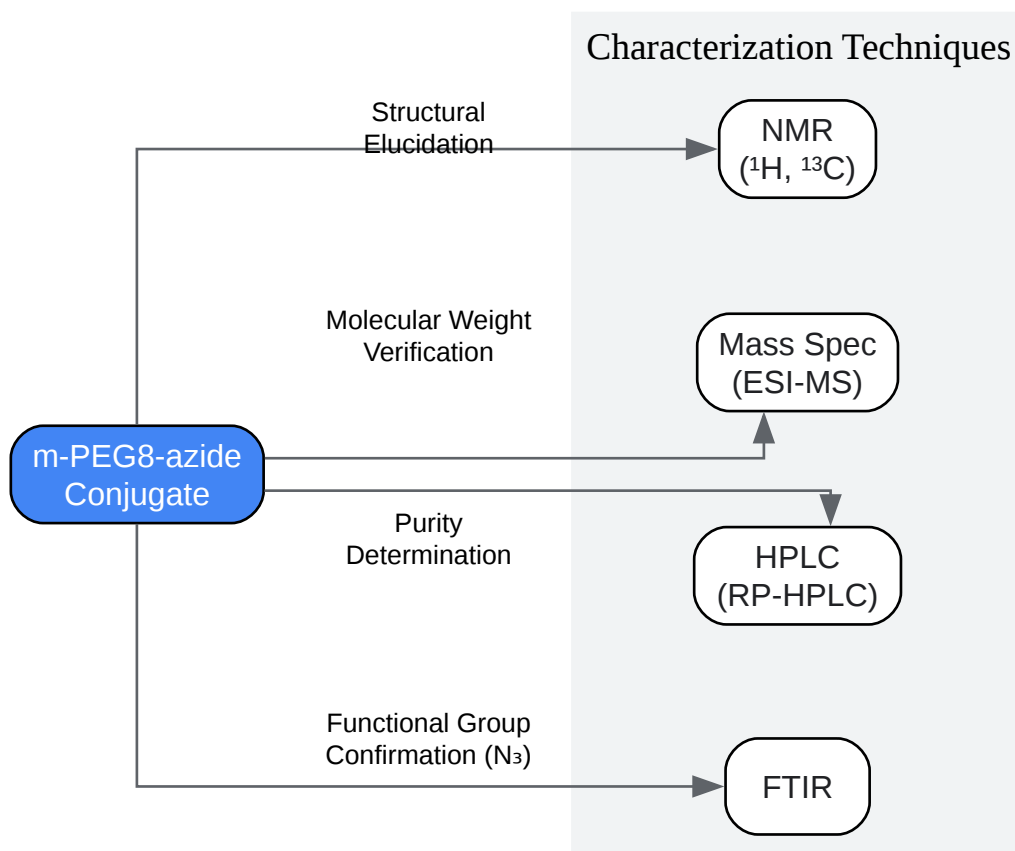
- Identify the characteristic strong, sharp absorption band around 2100 cm^{-1} corresponding to the azide group.

Visualizations



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Caption: General workflow for the synthesis, characterization, and application of **m-PEG8-azide** conjugates.



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Caption: Relationship between **m-PEG8-azide** and key analytical characterization techniques.

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